N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide
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Description
N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide, also known as PTAA, is a novel compound with potential applications in scientific research. PTAA is a thiazole derivative that has shown promising results in various studies, including antitumor and anti-inflammatory activities.
Scientific Research Applications
Synthesis of Antimicrobial Agents
A study explored the synthesis of new derivatives incorporating the thiazolidin-4-one structure, including compounds structurally related to N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide, to evaluate their antimicrobial activity. These compounds showed promising antibacterial and antifungal properties against various pathogens, highlighting their potential as a base for developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Development of Antitumor Agents
Another research direction involves the synthesis of derivatives for potential antitumor applications. For instance, compounds derived from the base structure of N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide have been synthesized and evaluated for their antitumor activity against various human tumor cell lines. This research signifies the compound's utility as a scaffold for generating new molecules with anticancer properties (Yurttaş, Tay, & Demirayak, 2015).
Generation of Antifungal and Antibacterial Compounds
Research has also focused on synthesizing novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing the sulfonamide moiety, which is related to the compound . These efforts aim to discover new antimicrobial agents, demonstrating the compound's relevance in generating diverse biologically active molecules (Darwish et al., 2014).
Exploration in Glutaminase Inhibition
Furthermore, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a compound closely related in structure, have been investigated as glutaminase inhibitors. These studies are crucial for understanding the therapeutic potential of glutaminase inhibition in cancer treatment, showcasing the parent compound's significance in medicinal chemistry research (Shukla et al., 2012).
Structural and Reactivity Studies
Additionally, structural elucidation and reactivity studies of similar sulfanilamide derivatives have provided insights into their chemical properties and potential applications in pharmaceuticals, further emphasizing the chemical framework's importance in synthetic and medicinal chemistry (Lahtinen et al., 2014).
properties
IUPAC Name |
2-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-16(12-21-14-9-5-2-6-10-14)19-17-18-15(11-22-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNHBQXIJASFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.